

Application Notes and Protocols: Olorigliflozin

In Vitro Glucose Uptake Assay

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Compound of Interest

Compound Name: Olorigliflozin

Cat. No.: B15570020

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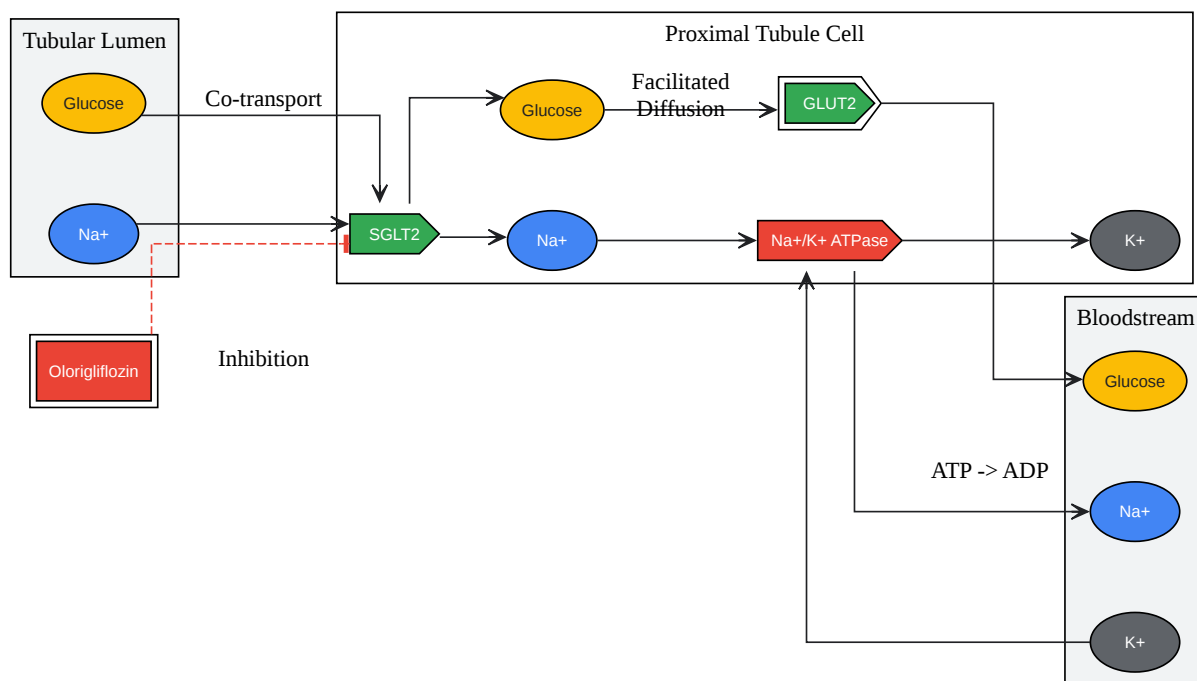
For Researchers, Scientists, and Drug Development Professionals

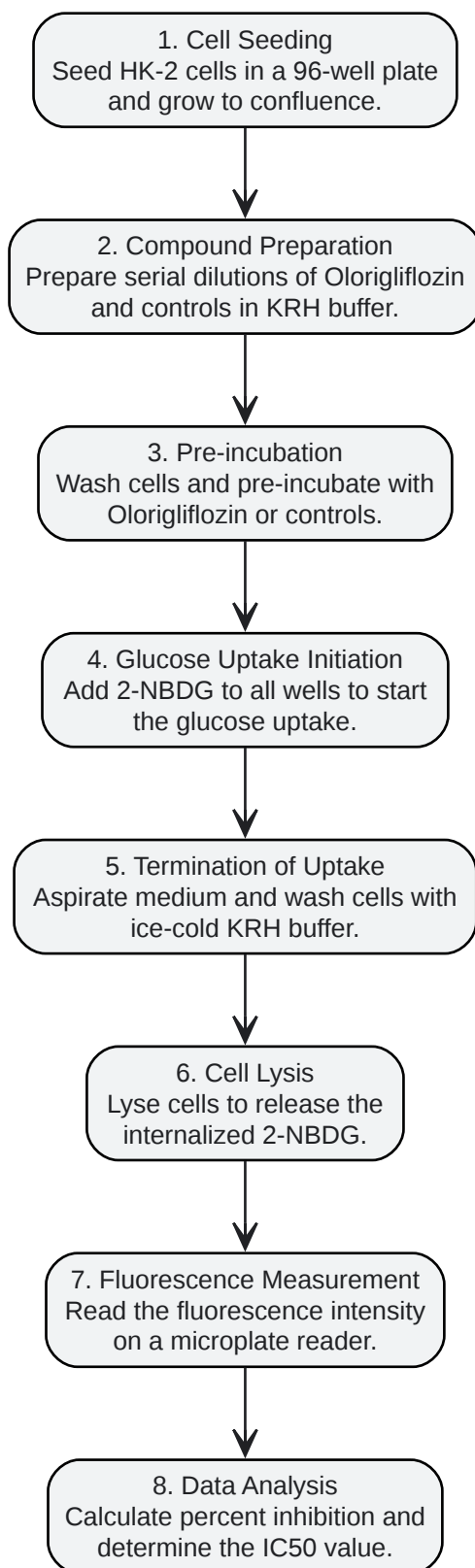
Introduction

Olorigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] SGLT2 inhibitors represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus, primarily by promoting urinary glucose excretion to lower blood glucose levels.[3][4] Characterizing the in vitro activity of SGLT2 inhibitors like **Olorigliflozin** is a critical step in drug discovery and development. This document provides a detailed protocol for an in vitro glucose uptake assay to assess the inhibitory potential of **Olorigliflozin** on SGLT2, utilizing a fluorescent glucose analog.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 is predominantly expressed in the proximal convoluted tubules of the kidneys.[1] It facilitates the reabsorption of glucose from the glomerular filtrate back into the bloodstream in a sodium-dependent manner.[2] In type 2 diabetes, upregulation of SGLT2 can contribute to persistent hyperglycemia.[3] SGLT2 inhibitors, including **Olorigliflozin**, competitively block this transporter, thereby reducing glucose reabsorption and increasing its excretion in the urine.[1][3] This mechanism of action is independent of insulin pathways.





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- 3. researchgate.net [researchgate.net]
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